molecular formula C9H5Cl3F2O2 B1411226 2',6'-Dichloro-3'-(difluoromethoxy)phenacyl chloride CAS No. 1807037-80-4

2',6'-Dichloro-3'-(difluoromethoxy)phenacyl chloride

Cat. No.: B1411226
CAS No.: 1807037-80-4
M. Wt: 289.5 g/mol
InChI Key: OTBFXSIRDONDBC-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl chloride is a versatile chemical compound known for its unique properties. It is widely used in scientific research, particularly in drug synthesis, organic chemistry, and material sciences. The compound’s molecular formula is C9H5Cl3F2O2, and it has a molecular weight of 289.5 g/mol.

Preparation Methods

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride groups are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl chloride exerts its effects involves the interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl chloride can be compared with other similar compounds such as:

    2’,3’-Dichloro-6’-(difluoromethoxy)phenacyl chloride: Similar in structure but differs in the position of the chlorine atoms.

    2’,6’-Dichloro-3’-(trifluoromethyl)phenacyl chloride: Contains a trifluoromethyl group instead of a difluoromethoxy group.

The uniqueness of 2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl chloride lies in its specific substitution pattern and the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-chloro-1-[2,6-dichloro-3-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3F2O2/c10-3-5(15)7-4(11)1-2-6(8(7)12)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBFXSIRDONDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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